molecular formula C15H16FN3 B13206361 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13206361
M. Wt: 257.31 g/mol
InChI Key: KDDZFNJRBUPOQZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound features a fluorophenyl group and a piperidinyl group attached to the pyrimidine ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine typically involves the reaction of 4-fluoroaniline with 4-piperidone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced pyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidinyl group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(piperidin-4-yl)quinazoline
  • 4-(4-Fluorophenyl)-2-(piperidin-4-yl)triazine
  • 4-(4-Fluorophenyl)-2-(piperidin-4-yl)benzimidazole

Uniqueness

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is unique due to its specific combination of a fluorophenyl group and a piperidinyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16FN3

Molecular Weight

257.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C15H16FN3/c16-13-3-1-11(2-4-13)14-7-10-18-15(19-14)12-5-8-17-9-6-12/h1-4,7,10,12,17H,5-6,8-9H2

InChI Key

KDDZFNJRBUPOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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